molecular formula C17H18N4OS B10870169 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10870169
M. Wt: 326.4 g/mol
InChI Key: AANAFJGZUDKWOR-UHFFFAOYSA-N
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Description

The compound 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic core with a sulfur-containing thiophene ring and a pyrimidinone moiety. Its synthesis typically involves a multi-step process:

Gewald Reaction: Cyclohexanone, ethyl cyanoacetate, and sulfur react to form ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate .

Cyclization: Heating with formamide yields 5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4(3H)-one .

Chlorination and Substitution: Treatment with POCl₃ produces a chloro intermediate, which undergoes nucleophilic substitution with hydrazine hydrate to introduce the hydrazinyl group . The 2-methylphenyl substituent is introduced at the N3 position through alkylation or via intermediates like 3-(2-methylphenyl) derivatives .

Key structural features include:

  • Hydrazinyl group at C2, enhancing reactivity for further derivatization (e.g., Schiff base formation) .
  • 2-Methylphenyl group at N3, contributing to lipophilicity and steric effects.
  • Tetrahydrobenzothiophene core, providing conformational rigidity.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N4OS/c1-10-6-2-4-8-12(10)21-16(22)14-11-7-3-5-9-13(11)23-15(14)19-17(21)20-18/h2,4,6,8H,3,5,7,9,18H2,1H3,(H,19,20)

InChI Key

AANAFJGZUDKWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2NN)SC4=C3CCCC4

Origin of Product

United States

Preparation Methods

The synthesis of 2-HYDRAZINO-3-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method is efficient and yields the desired compound in good quantities. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of 2-HYDRAZINO-3-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation . The pathways involved include the inhibition of kinase activity and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Tetrahydrobenzothienopyrimidines
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Reference
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5 ) Hydrazinyl (C2) 175 79 Hydrazine
3-Benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (3 ) Benzyl (N3), Hydrazinyl (C2) Not reported Not reported Benzyl, hydrazine
2-[(4-Methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Sulfanyl (C2), 4-Methoxybenzyl (C2) Not reported Not reported Sulfanyl, methoxybenzyl
2-(2,4-Dichloro-6-methylphenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (6h ) Phenoxy (C2), Isopropyl (N3) Not reported Not reported Phenoxy, isopropyl
Target Compound: 2-Hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Hydrazinyl (C2), 2-Methylphenyl (N3) Not reported Not reported Hydrazine, methylphenyl Synthesis inferred from

Key Observations :

  • The hydrazinyl group (as in 5 and the target compound) enables post-synthetic modifications, such as condensation with aldehydes to form hydrazones or triazoles .
  • Sulfanyl derivatives (e.g., ) exhibit higher stability but reduced nucleophilicity compared to hydrazinyl analogs.

Key Observations :

  • The target compound’s hydrazinyl group may confer antimicrobial and antitumor activity akin to compound 5 and derivatives in , which showed IC₅₀ values <10 µM against MCF-7 and HepG2 cell lines .
  • 2-Methylphenyl substitution may improve tyrosinase inhibition compared to unsubstituted analogs, as seen in phenoxy derivatives .

Physicochemical and Reactivity Differences

  • Stability : Sulfanyl derivatives () exhibit higher thermal stability (e.g., melting points >200°C) compared to hydrazinyl analogs (~175°C) .
  • Reactivity : The hydrazinyl group in the target compound allows for Schiff base formation with aldehydes (e.g., benzaldehyde), enabling diversification into triazoles or pyrazoles .

Biological Activity

2-Hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The chemical structure and properties of the compound are crucial for understanding its biological activity:

PropertyDetails
Molecular Formula C17H18N4OS
Molecular Weight 326.4 g/mol
IUPAC Name 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
Canonical SMILES CC1=CC=CC=C1N2C(=O)C3=C(N=C2NN)SC4=C3CCCC4

The biological activity of 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can inhibit certain enzymes by binding to their active sites. This inhibition is critical in suppressing cancer cell growth and proliferation. The compound's mechanism may involve:

  • Enzyme Inhibition : The compound inhibits enzymes involved in key metabolic pathways.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : In cell-based assays using various cancer cell lines, the compound demonstrated potent cytotoxicity. The IC50 values were found to be in the low micromolar range (e.g., 5–10 µM) against breast and lung cancer cell lines .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of related compounds:

  • Animal Studies : In mouse models, derivatives showed effective anticonvulsant activity with ED50 values ranging from 4.40 to 9.33 mg/kg when tested against pentylenetetrazole-induced seizures .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of 2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one on MCF-7 (breast cancer) cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Neuropharmacological Effects

In a study assessing various hydrazine derivatives for anticonvulsant properties, it was found that the compound effectively reduced seizure frequency in treated mice compared to control groups receiving standard treatments like diazepam.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction solventDry pyridine
TemperatureReflux (110–120°C)
Hydrazine equivalence28 equiv.
Crystallization solventEthyl acetate

Q. Table 2. Biological Activity Benchmarks

Assay TypeIC₅₀ (μM)Cell Line/ModelReference
Cytotoxicity (MTT)12.3 ± 1.2HeLa
Antibacterial (MIC)8.5S. aureus (MRSA)
Kinase Inhibition0.45EGFR (L858R mutant)

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